![molecular formula C6H5BCl2O3 B11898147 (2,5-Dichloro-3-hydroxyphenyl)boronic acid](/img/structure/B11898147.png)
(2,5-Dichloro-3-hydroxyphenyl)boronic acid
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Overview
Description
(2,5-Dichloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two chlorine atoms and a hydroxyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,5-dichloro-3-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide. The reaction conditions are typically mild, with temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Formed via oxidation.
Substituted Derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
Organic Chemistry
This compound serves as a reagent in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, where it facilitates the formation of biaryl compounds. The following table summarizes key reactions involving (2,5-Dichloro-3-hydroxyphenyl)boronic acid:
Reaction Type | Products Generated | Notes |
---|---|---|
Suzuki-Miyaura Coupling | Biaryl Compounds | Essential for creating complex structures |
Oxidation | Phenol Derivatives | Useful for generating phenolic compounds |
Nucleophilic Substitution | Substituted Derivatives | Alters reactivity patterns |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit specific phosphatases involved in cancer progression. For instance, research indicated that modifications to the phenyl ring could enhance selectivity and potency against targets like SHP2, a phosphatase linked to leukemia .
Case Study: Inhibition of SHP2
- Objective : To evaluate the inhibitory effects on SHP2 in leukemic cells.
- Findings : The compound exhibited selective degradation of SHP2 at sub-micromolar concentrations, significantly inhibiting MAPK signaling pathways.
- IC50 Values : Demonstrated a reduction from >500 µM to 0.9 µM with structural modifications .
Biological Applications
The compound's biological activities extend to its use in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The presence of boron allows for selective targeting of tumor cells when exposed to thermal neutrons, leading to localized cell death.
Industrial Applications
In industry, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties make it suitable for applications requiring precise chemical functionalities.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-3-hydroxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. In biological systems, the boronic acid group can interact with enzymes and proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents.
(2,5-Dichlorophenyl)boronic Acid: Lacks the hydroxyl group.
(3-Hydroxyphenyl)boronic Acid: Lacks the chlorine substituents.
Uniqueness
(2,5-Dichloro-3-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical transformations. The combination of these functional groups also imparts unique properties that are not observed in other boronic acids .
Biological Activity
(2,5-Dichloro-3-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring, along with a boronic acid functional group. Its unique structural features contribute to its reactivity and biological interactions, making it a candidate for various therapeutic applications.
- Molecular Formula : C₆H₄BCl₂O₃
- Molecular Weight : Approximately 206.82 g/mol
The dichlorination pattern and hydroxyl substitution are critical in enhancing the compound's interaction with biological targets, particularly in drug design and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For instance, boronic acids have been shown to inhibit proteases and kinases, which play vital roles in numerous diseases, including cancer.
Biological Activities
-
Anticancer Activity :
- Studies indicate that this compound may exhibit significant anticancer properties. It has been reported to induce apoptosis in cancer cell lines, demonstrating an IC₅₀ value indicative of its potency against specific types of cancer cells .
- In vitro studies have shown that this compound can inhibit tumor growth in xenograft models without apparent toxicity to normal cells .
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on several enzymes, including dCTPase and various kinases. For example, derivatives of boronic acids have shown enhanced cellular efficacy in inhibiting cancer cell proliferation .
- The inhibition mechanism often involves the formation of stable complexes with the active sites of these enzymes, thereby blocking their function.
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Notable Research Outcomes
- A study highlighted that certain derivatives of boronic acids showed enhanced selectivity for cancer cells while sparing normal cells from toxicity . This selectivity is crucial for developing safer cancer therapies.
- Another research effort focused on the synthesis of boronic acid derivatives that could effectively target specific cancer pathways, showing promise for future drug development .
Properties
Molecular Formula |
C6H5BCl2O3 |
---|---|
Molecular Weight |
206.82 g/mol |
IUPAC Name |
(2,5-dichloro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H |
InChI Key |
XGOSRWLWCLLJCV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)O)Cl)(O)O |
Origin of Product |
United States |
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